1-Phenyl-2-azaspiro[3.6]decane
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Overview
Description
1-Phenyl-2-azaspiro[3.6]decane is a versatile small molecule scaffold with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the spiro ring system, making it an interesting subject for various chemical and biological studies .
Mechanism of Action
Mode of Action
The mode of action of 1-Phenyl-2-azaspiro[3It is known that the compound belongs to the class of azaspiro compounds, which have been shown to interact with various targets in the body .
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-2-azaspiro[3Similar azaspiro compounds have been shown to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
The molecular and cellular effects of 1-Phenyl-2-azaspiro[3Similar azaspiro compounds have been shown to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-azaspiro[3.6]decane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base to facilitate the cyclization process. For instance, a phenyl-substituted amine can be reacted with a suitable cyclic ketone in the presence of a base to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-azaspiro[3.6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .
Scientific Research Applications
1-Phenyl-2-azaspiro[3.6]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
- 1-Phenyl-2-azaspiro[3.5]nonane
- 1-Phenyl-2-azaspiro[4.5]decane
- 1-Phenyl-2-azaspiro[3.7]undecane
Comparison: 1-Phenyl-2-azaspiro[3.6]decane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-phenyl-2-azaspiro[3.6]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-7-11-15(10-6-1)12-16-14(15)13-8-4-3-5-9-13/h3-5,8-9,14,16H,1-2,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDSWWXTBFXWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CNC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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